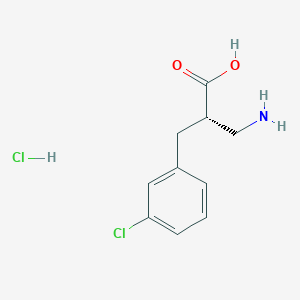
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative with a specific stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorinated aromatic ring can be reduced to form the corresponding benzyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid hydrochloride: Similar structure with a chlorine atom at the para position.
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride: Bromine atom instead of chlorine.
(S)-3-Amino-2-(3-fluorobenzyl)propanoic acid hydrochloride: Fluorine atom instead of chlorine.
Uniqueness
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the position of the chlorine atom on the aromatic ring. This structural specificity can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChIキー |
BDTIXZRGDAZGHK-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CN)C(=O)O.Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


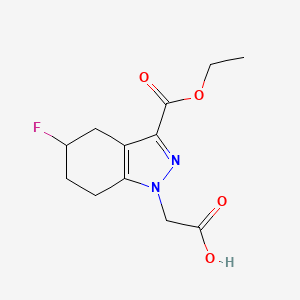
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
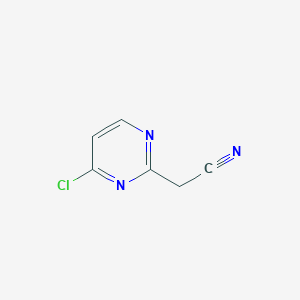
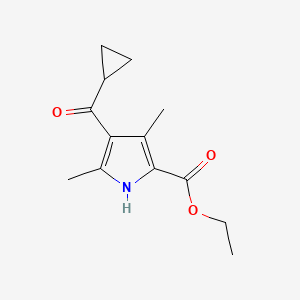
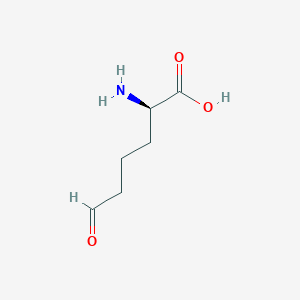
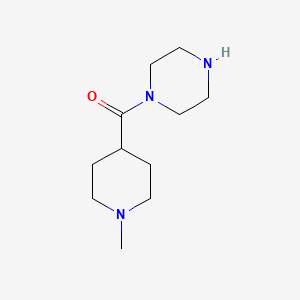
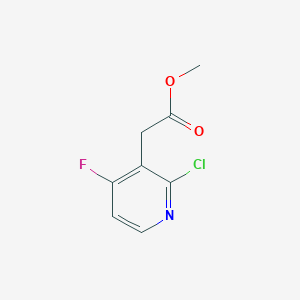

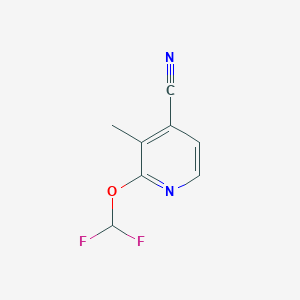
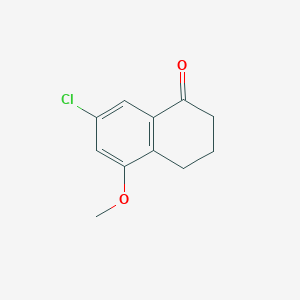
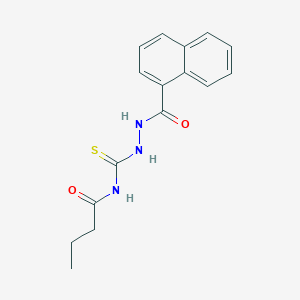
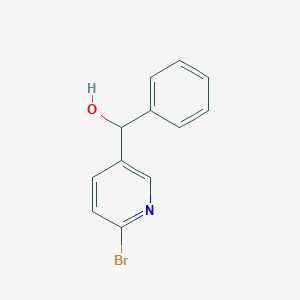

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)
